molecular formula C16H16ClN5O3 B11391783 4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide

Cat. No.: B11391783
M. Wt: 361.78 g/mol
InChI Key: KUJIJSFNKIFOOX-UHFFFAOYSA-N
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Description

4-amino-N-[2-({[5-(3-chlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide: is a complex heterocyclic compound with a diverse range of applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One common approach is the condensation of appropriate building blocks. For instance, the reaction between a furan derivative and an amine can yield the key intermediate. Subsequent cyclization with an isocyanate or isothiocyanate leads to the formation of the oxadiazole ring. The chlorophenyl group can be introduced through electrophilic aromatic substitution.

Reaction Conditions:

  • Furan-Amine Condensation: Typically carried out in a solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) at elevated temperatures.
  • Cyclization: Reaction with an isocyanate or isothiocyanate in the presence of a base (e.g., pyridine) under mild conditions.
  • Electrophilic Aromatic Substitution: Chlorination of the furan ring using a chlorinating agent (e.g., N-chlorosuccinimide) in an inert solvent.

Industrial Production:

Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Reactions:

    Oxidation: The furan moiety is susceptible to oxidation under certain conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Amidation: The carboxamide group can participate in amidation reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Amidation: Amine reactants, coupling agents (e.g., EDC/HOBt), and mild conditions.

Major Products:

The compound itself is a significant product, but intermediates during synthesis are also relevant.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential anticancer, antimicrobial, or anti-inflammatory properties.

    Chemistry: Used as a building block for more complex molecules.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While there are related oxadiazole derivatives, the unique combination of furan, chlorophenyl, and carboxamide functionalities sets this compound apart.

For further exploration, consider related compounds like 5-(3-chlorophenyl)furan-2-carboxamide and 4-amino-1,2,5-oxadiazole-3-carboxamide .

Properties

Molecular Formula

C16H16ClN5O3

Molecular Weight

361.78 g/mol

IUPAC Name

4-amino-N-[2-[[5-(3-chlorophenyl)furan-2-yl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide

InChI

InChI=1S/C16H16ClN5O3/c17-11-3-1-2-10(8-11)13-5-4-12(24-13)9-19-6-7-20-16(23)14-15(18)22-25-21-14/h1-5,8,19H,6-7,9H2,(H2,18,22)(H,20,23)

InChI Key

KUJIJSFNKIFOOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCCNC(=O)C3=NON=C3N

Origin of Product

United States

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